Monohydroxy Isodecyl Phthalate-d4
Description
Properties
Molecular Formula |
C₁₈H₂₂D₄O₅ |
|---|---|
Molecular Weight |
326.42 |
Synonyms |
MHiDP-d4; 2-(((9-Hydroxydecyl)oxy)carbonyl)benzoic Acid-d4 |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation Kinetics of Di Isodecyl Phthalate Didp and Its Metabolites
Primary Hydrolysis of Di-isodecyl Phthalate (B1215562) to Monoisodecyl Phthalate (MiDP)
The metabolic journey of DiDP begins with a primary hydrolysis reaction. nih.gov In this initial Phase I metabolic step, one of the two isodecyl ester side chains of the DiDP molecule is cleaved by esterases, such as lipases. This enzymatic cleavage results in the formation of the primary metabolite, Monoisodecyl Phthalate (MiDP), and an isodecanol (B128192) molecule. researchgate.net
This hydrolysis is a critical prerequisite for further metabolism, as the resulting monoester, MiDP, is the substrate for subsequent oxidative reactions. researchgate.net While MiDP is the direct hydrolytic product, studies in both animal models and humans show that it is often detected at very low concentrations or not at all in urine. nih.govcpsc.gov This suggests that MiDP is rapidly and efficiently converted into secondary, oxidized metabolites. nih.gov In studies on rats, MiDP was identified as only a minor urinary metabolite following DiDP administration. nih.gov
Oxidative Metabolism of Monoisodecyl Phthalate to Monohydroxy Isodecyl Phthalate (MHiDP) and Other Secondary Metabolites
Following its formation, Monoisodecyl Phthalate (MiDP) undergoes further Phase I metabolism through various oxidative pathways. researchgate.netnih.gov These reactions, primarily mediated by cytochrome P450 (CYP) enzymes, target the branched isodecyl alkyl chain for oxidation at different carbon positions. This oxidative phase is responsible for creating a diverse range of secondary metabolites, which are generally more polar and easily excretable than MiDP. nih.govnih.gov
The principal secondary metabolites identified in toxicokinetic studies include:
Monohydroxy Isodecyl Phthalate (MHiDP): Formed by the hydroxylation of the alkyl chain.
Mono-oxo-isodecyl Phthalate (MOiDP): Formed by the oxidation of a secondary alcohol group on the chain to a ketone. nih.gov
Monocarboxyisononyl Phthalate (MCiNP): Formed via ω-oxidation (oxidation at the terminal carbon atom) of the alkyl chain, followed by subsequent steps. nih.gov
These oxidized metabolites are considered more sensitive and reliable biomarkers for assessing DiDP exposure than the primary monoester, MiDP, because they are found in much higher concentrations in urine. researchgate.netnih.gov
Mono-oxo-isodecyl Phthalate (MOiDP) is a significant secondary metabolite resulting from the oxidation of the MiDP isodecyl side chain. nih.govnih.gov The formation of this ketone-containing metabolite occurs after an initial hydroxylation step that produces a secondary alcohol, such as MHiDP. This alcohol group is then further oxidized by enzymes like alcohol dehydrogenases, converting it into a keto group (=O). nih.gov The presence of MOiDP in urine, alongside MHiDP and other carboxylated metabolites, confirms the extensive oxidative processing that MiDP undergoes. nih.govnih.gov In human studies, MOiDP has been detected in the vast majority of urine samples from the general population, indicating it is a common product of DiDP metabolism. cpsc.gov
The formation of Monocarboxyisononyl Phthalate (MCiNP) and other related carboxylated metabolites represents a major oxidative pathway for DiDP. nih.govnih.gov This process typically begins with ω-oxidation, where an enzyme hydroxylates the terminal methyl group of the isodecyl chain of MiDP. This primary alcohol is subsequently oxidized first to an aldehyde and then to a carboxylic acid, yielding MCiNP. nih.gov
Due to the branched nature of the isodecyl group in commercial DiDP mixtures, oxidation can also occur at other positions, leading to a variety of carboxylated metabolites with shorter side chains. nih.gov For instance, rat studies have tentatively identified metabolites such as mono(carboxy-isoheptyl) phthalate and mono(carboxy-isohexyl) phthalate. nih.gov Among these, MCiNP is often the most abundant urinary metabolite in rats, making it a key biomarker in these models. nih.govnih.gov
Table 1: Key Metabolic Products of Di-isodecyl Phthalate (DiDP)
| Compound Name | Abbreviation | Formation Pathway | Metabolic Phase |
|---|---|---|---|
| Monoisodecyl Phthalate | MiDP | Primary hydrolysis of DiDP | Phase I |
| Monohydroxy Isodecyl Phthalate | MHiDP | Oxidative hydroxylation of MiDP's alkyl chain | Phase I |
| Mono-oxo-isodecyl Phthalate | MOiDP | Oxidation of hydroxylated MiDP | Phase I |
Glucuronidation and Other Conjugation Pathways of Monohydroxy Isodecyl Phthalate
After the formation of oxidized metabolites like Monohydroxy Isodecyl Phthalate (MHiDP) in Phase I, these products undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. nih.gov The most common conjugation pathway for phthalate metabolites is glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov
In this process, glucuronic acid is attached to a functional group on the metabolite. For MHiDP, this conjugation would occur at the newly formed hydroxyl (-OH) group. Similarly, other oxidized metabolites with hydroxyl or keto groups are also substrates for glucuronidation. cpsc.govnih.gov Studies of human urine show that some oxidative metabolites are excreted primarily as their glucuronide conjugates. cpsc.gov For example, MOiDP was found to be excreted predominantly as its glucuronide. cpsc.gov In contrast, metabolites with a carboxyl group, like MCiNP, are often excreted in their free, unconjugated form. cpsc.govnih.gov The significant presence of conjugated forms of DiDP metabolites has been quantified in plasma, urine, and feces in rat studies. nih.gov
Interspecies Variations in Di-isodecyl Phthalate Metabolism Across Experimental Models
Significant variations in the metabolic profile and kinetics of DiDP have been observed between different species, such as rats and humans. nih.govcpsc.gov These differences are critical when extrapolating findings from animal models to human risk assessment. nih.gov
In Sprague-Dawley rats, studies show that MCiNP is the most abundant urinary metabolite, indicating that ω-oxidation is a dominant pathway. nih.govnih.gov While MHiDP and MOiDP are also formed, MiDP itself is a very minor product. nih.gov
In humans, the metabolic pattern shows both similarities and key differences. Human exposure studies consistently find that the secondary, oxidized metabolites (MHiDP, MOiDP, and MCiNP) are the major urinary biomarkers, while the primary hydrolytic monoester, MiDP, is often undetectable. cpsc.govcdc.gov This suggests that in humans, as in rats, the conversion of MiDP to its oxidized products is rapid and extensive. However, the relative proportions of the specific oxidative metabolites can differ. For example, one analysis of human urine samples found MHiDP and MCiNP at higher maximum concentrations than MOiDP. cpsc.gov These species-specific differences in enzyme activities (e.g., CYPs and UGTs) likely account for the observed variations in metabolite profiles. nih.gov
Table 2: Comparison of DiDP Metabolite Detection in Urine
| Metabolite | Rat (Sprague-Dawley) | Human (General Population) |
|---|---|---|
| MiDP | Detected as a minor metabolite. nih.gov | Generally not detected. cpsc.gov |
| MHiDP | Identified as a secondary metabolite. nih.gov | Detected in 96% of samples. cpsc.gov |
| MOiDP | Identified as a secondary metabolite. nih.gov | Detected in 85% of samples. cpsc.gov |
Toxicokinetic Profiles of Monohydroxy Isodecyl Phthalate and Its Precursors
Absorption, Distribution, and Excretion Characteristics of Di-isodecyl Phthalate (B1215562) and Metabolites in Experimental Systems
Di-isodecyl phthalate (DiDP) is a high-molecular-weight phthalate used as a plasticizer. nih.gov Its absorption, distribution, and excretion have been studied in various experimental models, primarily in rats.
Following oral administration in rats, DiDP is rapidly and extensively metabolized into several compounds, including its initial monoester, mono-isodecyl phthalate (MiDP), and subsequently into oxidized metabolites like mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP). nih.govspringermedizin.de The absorption of DiDP via the oral route is dose-dependent. In one study, the absorbed levels after 72 hours were reported to be 56%, 46%, and 17% for different doses. cpsc.gov
The primary routes of excretion for DiDP and its metabolites are through urine and feces. cpsc.gov Fecal excretion tends to increase with higher doses, while urinary excretion decreases. cpsc.gov For instance, after oral administration in rats, fecal excretion increased from 57% to 81% as the dose increased, with the remainder being excreted in the urine (41% down to 12%). cpsc.gov The major metabolite found in urine is MCiNP, making it a potential biomarker for DiDP exposure. nih.govspringermedizin.de Conjugated forms of the metabolites are also found in significant amounts in plasma, urine, and feces. nih.gov
Dermal absorption of DiDP is very low, with studies in rats showing that only about two to four percent of the applied dose is absorbed. cpsc.gov In contrast, absorption via inhalation can be significant. In a study where rats were exposed to DiDP aerosol, about 73% of the dose was absorbed and cleared within 72 hours. cpsc.gov
Once absorbed, DiDP and its metabolites are distributed to various tissues. nih.govspringermedizin.de The highest levels of radioactivity from labeled DiDP were found in the gastrointestinal tract, liver, and kidneys. cpsc.gov
| Route of Administration | Absorption Level | Primary Excretion Routes | Key Findings | Citation |
|---|---|---|---|---|
| Oral | 17% - 56% (Dose-dependent) | Urine and Feces | Absorption decreases with increasing dose. Fecal excretion increases with dose. | cpsc.gov |
| Dermal | 2% - 4% | Not specified | Very low level of absorption through the skin. | cpsc.gov |
| Inhalation | ~73% | Not specified | Significant absorption through the lungs. | cpsc.gov |
Estimation of Elimination Half-Lives for Monohydroxy Isodecyl Phthalate and Related Metabolites
The elimination half-life is a measure of how long it takes for the concentration of a substance to be reduced by half in the body. For phthalate metabolites, these half-lives are often biphasic, with an initial rapid elimination phase followed by a slower terminal phase.
While specific half-life data for Monohydroxy Isodecyl Phthalate (MHiDP) is not extensively detailed in the provided search results, studies on similar high-molecular-weight phthalates provide valuable context. For example, in a human study with Di(2-propylheptyl) phthalate (DPHP), a structural isomer of DiDP, the oxidized metabolites had elimination half-lives between 6 to 8 hours. researchgate.net Another study on Di(2-ethylhexyl)phthalate (DEHP) in a human volunteer showed that its oxidized metabolites, 5OH-MEHP and 5oxo-MEHP, had initial elimination half-lives of approximately 2 hours, which extended to about 10 hours in the second elimination phase. nih.gov More complex carboxylated DEHP metabolites showed even longer elimination half-lives of 15 to 24 hours. nih.gov It is plausible that MHiDP follows a similar pattern of rapid initial clearance followed by a slower terminal elimination.
| Parent Phthalate | Metabolite | Elimination Half-Life | Citation |
|---|---|---|---|
| Di(2-propylheptyl) phthalate (DPHP) | OH-MPHP, oxo-MPHP | 6 - 8 hours | researchgate.net |
| Di(2-ethylhexyl)phthalate (DEHP) | 5OH-MEHP, 5oxo-MEHP | Phase 1: ~2 hours Phase 2: ~10 hours | nih.gov |
| 5cx-MEPP, 2cx-MMHP | 15 - 24 hours | nih.gov |
Quantitative Assessment of Tissue Distribution Patterns of Monohydroxy Isodecyl Phthalate
Following absorption, DiDP and its metabolites, including MHiDP, are distributed throughout the body. nih.gov Quantitative tissue distribution studies, often using radiolabeled compounds and techniques like quantitative whole-body autoradiography (QWBA), provide detailed insights into where these compounds accumulate. criver.combioivt.com
In rat studies, after oral administration of DiDP, the parent compound and its major metabolites were found in significant quantities in various tissues. nih.govspringermedizin.de The highest concentrations of radioactivity were observed in the liver, kidneys, and the gastrointestinal tract, which is consistent with these organs' roles in metabolism and excretion. merckvetmanual.comcpsc.gov The distribution to tissues is considerable, and while the parent diester (DiDP) is hydrophobic, its metabolites are progressively more hydrophilic, which influences their distribution and facilitates their excretion. cpsc.govtandfonline.com
| Tissue | Relative Concentration | Finding | Citation |
|---|---|---|---|
| Liver | High | A primary site of metabolism and accumulation. | cpsc.gov |
| Kidneys | High | Key organ for the excretion of water-soluble metabolites. | cpsc.gov |
| Gastrointestinal Tract | High | Represents a major site of absorption and unabsorbed compound. | cpsc.gov |
| Various Tissues | Significant | DiDP and its metabolites are widely distributed. | nih.gov |
Development and Application of Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches for DiDP and its Metabolites
Physiologically based pharmacokinetic (PBPK) models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. frontiersin.orgwiley.com These models integrate physiological data with chemical-specific parameters to predict the concentration of a substance over time in various tissues. frontiersin.org
PBPK models have been developed for several phthalates, including those structurally similar to DiDP, such as diisononyl phthalate (DiNP) and di(2-propylheptyl) phthalate (DPHP). frontiersin.orgnih.gov These models are constructed by adapting existing frameworks for other phthalates like DEHP and DBP. nih.gov For DiDP, a PBPK model would describe its hydrolysis to MiDP and the subsequent oxidative metabolism to MHiDP and other secondary metabolites in organs like the gut and liver. nih.govnih.gov
The development of a PBPK model for DiDP and its metabolites is valuable for several reasons:
Risk Assessment: It allows for the integration of various data types (in vitro, in silico, and in vivo) to better understand potential risks. frontiersin.org
Dosimetry: It helps in extrapolating data from animal studies to humans to estimate human equivalent exposures. nih.gov
Understanding Variability: PBPK models can incorporate population variability to understand how kinetics might differ among individuals. nih.gov
While a specific, fully developed PBPK model for DiDP was not detailed in the search results, the framework and methodologies are well-established from work on other phthalates, indicating that such a model is feasible and would be a valuable tool for research and regulatory purposes. frontiersin.orgnih.govresearchgate.net
Environmental Fate and Degradation Mechanisms of Monohydroxy Isodecyl Phthalate and Parent Compounds
Hydrolysis and Biodegradation Pathways in Aquatic and Terrestrial Ecosystems
The breakdown of diisodecyl phthalate (B1215562) (DIDP) in the environment is a critical step that leads to the formation of its metabolites, including monohydroxy isodecyl phthalate. In both aquatic and terrestrial environments, hydrolysis and biodegradation are the principal mechanisms driving this transformation.
Hydrolysis of phthalate diesters like DIDP results in the formation of the corresponding monoester, mono-isodecyl phthalate (MiDP), which can then be further metabolized to MHiDP. nih.govnih.gov While hydrolysis is generally not considered a primary fate process for phthalate esters in many environmental settings, it can become the dominant transformation process under specific conditions, such as those found in the lower layers of landfills, which are characterized by high temperatures, pressures, and fluctuating pH levels. nih.gov
Biodegradation is a more significant pathway for phthalate degradation in the upper layers of landfills and other environments. nih.gov The general biodegradation pathway for phthalates involves the initial breakdown of the diester to a monoester and then to phthalic acid. nih.gov For DIDP, it is rapidly and extensively metabolized to mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP). nih.gov The rate of biodegradation is dependent on the length of the alkyl chain of the phthalate ester; those with shorter chains are more readily biodegradable, while the degradation of longer-chain phthalates like DIDP is slower. mst.dk In some agricultural soils, the degradation of similar high-molecular-weight phthalates like di(2-ethylhexyl) phthalate (DEHP) has been shown to be positively correlated with the number of bacteria present, highlighting the crucial role of microorganisms. epa.gov However, complete mineralization may not always occur, and monoester metabolites can persist, particularly in acidic soil conditions. epa.gov
Photodegradation Processes and Atmospheric Transformation of Phthalates
Photodegradation is a key pathway for the transformation of phthalates in the atmosphere. nih.gov This process typically involves reactions with hydroxyl radicals (•OH). nih.govacs.org In aquatic environments, photodegradation can also occur, influenced by substances like dissolved organic matter which can act as photosensitizers, generating reactive species that promote the breakdown of organic compounds. acs.org
The rate of photodegradation is influenced by the specific phthalate and the environmental medium. For instance, studies on dimethyl phthalate (DMP) and di-n-octyl phthalate (DOP) showed that photodegradation was significantly faster in dichloromethane (B109758) (DCM) than in water or n-hexane. researchgate.net The degradation rate of phthalate esters in some systems increases with a longer alkyl chain. researchgate.net The mechanisms of photodegradation can vary, with processes including C-O bond cleavage and reactions mediated by singlet oxygen. researchgate.net In photocatalytic processes, hydroxyl radicals can attack both the carbon branch and the benzene (B151609) ring of the phthalate, leading to hydroxylated compounds and ring-opening byproducts. researchgate.net
While direct photodegradation in soil and water may be limited due to low light intensity, atmospheric photodegradation is significant, with predicted half-lives in the range of a few days. mst.dk
Assessment of Environmental Persistence and Mobility in Various Media
The environmental persistence and mobility of MHiDP are influenced by the properties of its parent compound, DIDP. High-molecular-weight phthalates like DIDP exhibit high log Kow values, which indicate a strong tendency to adsorb to organic matter in sewage sludge, soils, and sediments. greenfacts.org This strong sorption results in very low mobility in soil. greenfacts.orgepa.gov
Based on modeling, it is estimated that in a sewage treatment plant, a significant portion of discharged DIDP (around 84.8%) will be adsorbed onto sludge, with smaller percentages being degraded (3.9%), released to the air (3.2%), or discharged with the aqueous effluent (8.1%). greenfacts.org This indicates that while the parent compound is not highly mobile, its metabolites could be released into aquatic environments through effluent.
The persistence of phthalates is inversely related to the length of their alkyl chains; longer-chain phthalates like DIDP degrade more slowly. mst.dk This slower degradation, especially at lower temperatures, contributes to their persistence in the environment. mst.dk The accumulation of monoester metabolites, such as MHiDP, can occur, particularly in environments where complete degradation is hindered, such as in acidic soils. epa.gov
Bioaccumulation Potential in Environmental Organisms (General Mechanisms and Uptake Dynamics)
Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment through all routes of exposure. sfu.ca Phthalate esters, due to their hydrophobicity, are generally expected to have a potential for bioaccumulation. mst.dksfu.ca However, the actual bioaccumulation is significantly influenced by the organism's ability to metabolize these compounds. mst.dk
For high-molecular-weight phthalates like DIDP, the potential for bioaccumulation is considered high based on their log Kow values. greenfacts.org Bioconcentration factors (BCFs), which measure uptake from water alone, have been reported to range from low to high in various aquatic organisms. greenfacts.orgnih.gov For example, a BCF of 115 was determined for DIDP in Daphnia magna, while a much higher BCF of 3,467 was found in mussels (Mytilus edulis), though depuration was also noted. nih.gov
Metabolic transformation plays a key role in limiting the bioaccumulation of phthalates, and this metabolic capability tends to increase at higher trophic levels. mst.dksfu.ca Studies on aquatic food webs have shown that higher molecular weight phthalates can exhibit trophic dilution, which is consistent with metabolic transformation being a key mitigating factor. sfu.ca MHiDP, along with other metabolites of DIDP, has been detected in the urine of the general human population, indicating that exposure to the parent compound leads to absorption and subsequent metabolism within the body. nih.govnih.gov The presence of these metabolites is a direct indicator of the bioaccumulation of the parent phthalate and its subsequent biotransformation within organisms. nih.gov Some algal species have also been shown to both bioaccumulate and biosynthesize phthalates. mdpi.com
Data Tables
Table 1: Environmental Fate Characteristics of Diisodecyl Phthalate (DIDP)
| Parameter | Finding | Source Index |
| Primary Degradation Processes | Hydrolysis, Photolysis, Biodegradation | nih.gov |
| Dominant Degradation in Upper Landfill | Biodegradation | nih.gov |
| Dominant Degradation in Lower Landfill | Hydrolysis | nih.gov |
| Atmospheric Degradation | Reaction with hydroxyl radicals | nih.gov |
| Mobility in Soil | Very low due to strong sorption | greenfacts.orgepa.gov |
| Sewage Treatment Fate (SIMPLETREAT model) | 84.8% adsorbed to sludge, 3.9% degraded, 3.2% to air, 8.1% in effluent | greenfacts.org |
| Biodegradation Rate | Slower for longer-chain phthalates like DIDP | mst.dk |
Table 2: Bioaccumulation Data for Diisodecyl Phthalate (DIDP)
| Organism | Parameter | Value | Source Index |
| Daphnia magna (water flea) | Bioconcentration Factor (BCF) | 115 | nih.gov |
| Mytilus edulis (mussel) | Bioconcentration Factor (BCF) | 3,467 | nih.gov |
| General Aquatic Organisms | Bioaccumulation Potential | Limited by metabolic transformation, which increases with trophic level | mst.dksfu.ca |
| Humans | Metabolite Detection | MHiDP detected in urine, indicating exposure and metabolism of DIDP | nih.govnih.gov |
Biomonitoring Strategies and Population Exposure Assessment of Monohydroxy Isodecyl Phthalate
Utility of Urinary Metabolites as Biomarkers for Phthalate (B1215562) Exposure
The measurement of urinary phthalate metabolites is the most common and advantageous method for assessing human exposure to phthalates like DIDP nih.govnih.gov. Using urinary metabolites as biomarkers offers several distinct advantages over measuring the parent phthalate diesters in blood or other matrices. These benefits include the ease and non-invasive nature of urine sample collection, the ability to obtain larger sample volumes, and the presence of metabolites at higher concentrations compared to the parent compounds nih.govnih.gov. Furthermore, this approach significantly reduces the risk of sample contamination from external sources, as parent phthalates are widespread in laboratory equipment, a problem that is largely circumvented by measuring metabolites nih.gov.
Following exposure, phthalate diesters are rapidly hydrolyzed by esterases and lipases into their corresponding monoesters nih.gov. For high molecular weight phthalates such as DIDP, these primary monoesters undergo further oxidative metabolism (Phase I reactions) to form secondary metabolites, including hydroxylated and carboxylated products like MHiDP and mono(carboxy-isononyl) phthalate (MCiNP) nih.govnih.govnih.gov. These oxidized metabolites are often more abundant in urine than the primary monoester, making them more sensitive and reliable biomarkers of exposure nih.govnih.govnih.gov. Studies have shown that secondary metabolites of DIDP are detected in nearly all tested samples from the general population, whereas the primary monoester is found much less frequently nih.govnih.gov. Therefore, urinary metabolites such as MHiDP and MCiNP provide an integrated measure of exposure from multiple sources and routes, including ingestion, inhalation, and dermal contact nih.gov.
Methodologies for Urinary Monohydroxy Isodecyl Phthalate Quantification in Population Biomonitoring Studies
The quantification of MHiDP in urine for large-scale population biomonitoring studies is predominantly accomplished using on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) nih.govresearchgate.net. This methodology is highly sensitive, specific, accurate, and precise, allowing for the measurement of metabolite concentrations at the parts-per-billion level (ng/mL) nih.govnih.gov.
A critical component of this analytical approach is the use of isotope dilution, where a known quantity of a stable, isotopically labeled version of the analyte is added to the sample at the beginning of the analytical process nih.govnih.gov. For the quantification of MHiDP, Monohydroxy Isodecyl Phthalate-d4 serves as this ideal internal standard. Because MHiDP-d4 is chemically identical to the native MHiDP but has a different mass, it co-elutes chromatographically but is distinguished by the mass spectrometer. This allows for the correction of any analyte loss that may occur during sample preparation and analysis, thereby ensuring high accuracy and precision nih.govresearchgate.net.
Analysis of Population-Level Exposure Trends and Variability Across Demographics
Biomonitoring studies have demonstrated that exposure to DIDP is widespread across the general population. Data from the U.S. NHANES for 2005–2006 showed a median concentration for the DIDP metabolite mono(carboxy-isononyl) phthalate (MCNP or MCiNP) of 2.70 µg/L mdpi.com. Phthalate exposure levels can exhibit significant variability across different demographic groups.
Several factors, including age, sex, and race/ethnicity, have been shown to influence phthalate metabolite concentrations.
Age: Children often have higher exposure levels to phthalates than adults nih.govnih.govresearchgate.net. A study in Taiwan found that minors (<18 years) had significantly higher urinary concentrations of several phthalate metabolites compared to adults nih.govtmu.edu.tw.
Sex: Studies have reported differences in phthalate exposure between males and females, although the direction of this difference can vary by the specific phthalate. For instance, the Taiwanese study found that adult women had significantly higher levels of certain metabolites than adult men nih.govtmu.edu.tw.
Race/Ethnicity: In the United States, some studies have indicated that Black individuals tend to have higher concentrations of certain phthalate metabolites compared to White individuals nih.gov. Disparities in exposure may be linked to differences in the use of personal care products, dietary habits, and other socioeconomic factors researchgate.net.
These demographic differences highlight that exposure is not uniform and that certain subpopulations may experience higher exposure levels.
| Metabolite | Population/Study | Demographic Group | Median Concentration (μg/g creatinine) | Reference |
|---|---|---|---|---|
| MECPP (DEHP Metabolite) | Taiwan | Minors (<18 years) | 30.8 | nih.gov |
| MECPP (DEHP Metabolite) | Taiwan | Adults (≥18 years) | 25.4 | nih.gov |
| MnBP (DBP Metabolite) | Taiwan | Minors (<18 years) | 23.6 | nih.gov |
| MnBP (DBP Metabolite) | Taiwan | Adults (≥18 years) | 18.1 | nih.gov |
| MnBP (DBP Metabolite) | Taiwan | Adult Women | 22.1 | nih.gov |
| MnBP (DBP Metabolite) | Taiwan | Adult Men | 13.8 | nih.gov |
| MBP (DBP Metabolite) | SELF Study (US) | Non-Hispanic Black Women | 16.0 | nih.gov |
| MBP (DBP Metabolite) | NHANES (US) | Non-Hispanic Black Women | 9.5 | nih.gov |
Methodological Considerations for Temporal Variability and Adjustment Factors (e.g., Creatinine (B1669602) Normalization)
A significant methodological consideration in assessing phthalate exposure is the high temporal variability of urinary metabolite concentrations nih.govnih.gov. Phthalates are metabolized and excreted rapidly, with half-lives typically less than 24 hours nih.govnih.gov. This means that the concentration in a single spot urine sample reflects only very recent exposure and may not accurately represent an individual's typical or long-term exposure nih.govresearchgate.net.
The reliability of a single urine sample can be assessed using the intraclass correlation coefficient (ICC), which measures the stability of a biomarker within an individual over time. Metabolites of high molecular weight phthalates like DIDP and DEHP generally show lower ICCs (often between 0.1 to 0.3) compared to those of lower molecular weight phthalates nih.govregionh.dk. This low temporal stability indicates a high potential for exposure misclassification in epidemiological studies and may reduce the statistical power to detect associations between exposure and health outcomes researchgate.netregionh.dk.
To account for variations in urine dilution, urinary metabolite concentrations are commonly adjusted. The most frequent method is creatinine normalization, where the metabolite concentration is divided by the urinary creatinine concentration nih.gov. This adjusts for the dilution of the urine sample and is standard practice in many biomonitoring studies. However, the creatinine correction approach has limitations and can be influenced by factors such as age, sex, muscle mass, and time of day. Some research suggests that for chemicals with short half-lives and non-continuous exposure patterns, creatinine correction might not always be the optimal method and could potentially underestimate intake in certain scenarios nih.gov. Other adjustment methods, such as using specific gravity, are also employed to account for urine dilution plos.org.
Comparative Biomonitoring of Monohydroxy Isodecyl Phthalate Across Different Cohorts and Geographical Regions
Biomonitoring studies conducted worldwide reveal geographical differences in exposure levels to various phthalates, reflecting different patterns of chemical use, regulation, and lifestyle. While data specifically for MHiDP is limited across many regions, data for other high molecular weight phthalate metabolites can provide insight into global trends.
For example, biomonitoring in the United States and Germany has shown declines in exposure to phthalates like DEHP, DBP, and BBzP since the early 2000s nih.govnih.gov. In contrast, DEHP exposure has reportedly increased in China over the same period mdpi.comnih.gov. These trends often reflect regulatory actions and voluntary industry phase-outs in some regions, leading to the use of replacement plasticizers. For instance, as DEHP use has declined in the U.S., exposure to its replacement, DiNP, has increased mdpi.comnih.gov.
Data from various national surveys provide a snapshot of these regional differences. A nationwide survey in Korea (2012-2014) reported median urinary concentrations of DEHP metabolites at 88.2 μg/L, which is higher than levels reported in some other industrialized nations mdpi.com. In Israel, median concentrations of various phthalate metabolites in adults ranged from 17.1 to 37.6 μg/L mdpi.com. The Canadian Health Measures Survey also provides valuable data on phthalate exposure within the Canadian population mdpi.com. Comparing these cohorts shows a wide range of exposure levels globally, emphasizing the importance of region-specific biomonitoring to inform public health and regulatory policies.
| Metabolite/Parent Phthalate | Region/Country | Median Concentration | Reference |
|---|---|---|---|
| MCNP (from DIDP) | USA (NHANES 2005-2006) | 2.70 µg/L | mdpi.com |
| Sum of DEHP Metabolites | Korea (2012-2014) | 88.2 µg/L | mdpi.com |
| MEOHP (from DEHP) | Israel | 17.1 µg/L | mdpi.com |
| MiBP (from DiBP) | Israel | 37.6 µg/L | mdpi.com |
| MEP (from DEP) | Canada | 49.1 µg/L | mdpi.com |
| MEHHP (from DEHP) | Canada | 23.4 µg/L | mdpi.com |
Cellular and Molecular Investigations of Monohydroxy Isodecyl Phthalate Interactions
In Vitro Model Systems for Studying Metabolite-Cellular Component Interactions
The study of how phthalate (B1215562) metabolites interact with cellular components largely relies on various in vitro model systems. These systems allow for controlled experiments to elucidate specific molecular mechanisms without the complexities of a whole organism.
Commonly used in vitro models include:
Human cell lines: Immortalized cell lines are a cornerstone of in vitro toxicology. For phthalate research, cell lines derived from target organs are particularly relevant. Examples include:
Hepatocyte cell lines (e.g., HepG2): Used to study liver-related effects, as the liver is a primary site of phthalate metabolism. diva-portal.org
Placental cell lines (e.g., HTR-8/SVneo): Essential for investigating the impact of phthalates on placental function and fetal development. nih.govnih.gov
Endometrial and granulosa cell lines: Utilized to explore the endocrine-disrupting effects of phthalates on the female reproductive system. diva-portal.org
Primary cells: These are cells isolated directly from tissues and have a finite lifespan. They are often considered more representative of in vivo conditions than immortalized cell lines. Primary syncytiotrophoblasts, for example, have been used to study the effects of phthalate metabolites on the placenta. nih.gov
Spheroids: Three-dimensional cell cultures that mimic the microenvironment of tissues more closely than traditional two-dimensional cultures. Spheroids of endometrial stromal cells have been used to assess the impact of phthalate monoesters on cell-cell contacts.
These model systems are instrumental in dissecting the molecular pathways affected by phthalate metabolites. For instance, they are used to measure changes in gene and protein expression, assess cellular stress responses, and evaluate impacts on cell structure and function.
Exploration of Biochemical Pathway Modulation by Phthalate Metabolites (General Investigations)
Phthalate metabolites are known to modulate a variety of biochemical pathways, often leading to endocrine disruption and metabolic perturbations. nih.gov While specific data for MHiDP is scarce, research on other phthalate metabolites, such as Mono(2-ethylhexyl) phthalate (MEHP), has revealed several key mechanisms.
A primary mechanism by which phthalates exert their effects is through interaction with nuclear receptors. These ligand-inducible transcription factors regulate the expression of numerous genes involved in metabolism, development, and reproduction.
Peroxisome Proliferator-Activated Receptors (PPARs): Several phthalate metabolites have been identified as agonists of PPARs, particularly PPARα and PPARγ. nih.gov Activation of these receptors can lead to alterations in lipid metabolism and has been linked to the effects of phthalates on the liver and adipose tissue. diva-portal.org It is hypothesized that MHiDP, as a derivative of a high-molecular-weight phthalate, may also interact with PPARs.
Androgen and Estrogen Receptors (AR and ER): Some phthalates and their metabolites have been shown to interfere with androgen and estrogen signaling pathways, contributing to their endocrine-disrupting properties. nih.gov However, the effects can be complex, with some studies showing activation and others showing inhibition, depending on the specific compound and experimental system.
Table 1: Examples of Phthalate Metabolite Interactions with Nuclear Receptors
| Phthalate Metabolite | Receptor | Observed Effect | Reference |
| Mono(2-ethylhexyl) phthalate (MEHP) | PPARα, PPARγ | Activation | nih.gov |
| Mono(2-ethylhexyl) phthalate (MEHP) | AR, ERα, ERβ | No direct activation | nih.gov |
| Di-(2-ethylhexyl)-phthalate (DEHP) | Constitutive Androstane Receptor (CAR) | Activation | nih.gov |
Exposure to phthalate metabolites can lead to significant changes in the expression of a wide range of genes. These alterations are often studied using techniques like RNA sequencing and quantitative real-time PCR (qRT-PCR).
For example, studies on MEHP in placental cells have identified changes in the expression of genes involved in:
Oxidative Stress: Increased expression of genes like PTGS2, which is involved in inflammation and labor initiation. nih.gov
Cellular Structure: Dysregulation of genes related to the actin cytoskeleton, which is crucial for placental development and function. nih.gov
Lipid Metabolism: Alterations in genes controlling glycerolipid metabolism, potentially leading to lipid accumulation and cellular stress. nih.gov
Cell-Cell Adhesion: Changes in the expression of genes that form tight junctions, which are critical for the integrity of cellular barriers. nih.gov
Table 2: Selected Genes with Altered Expression Following MEHP Exposure in Placental Cells
| Gene | Function | Change in Expression | Reference |
| PTGS2 | Prostaglandin synthesis, inflammation | Increased | nih.gov |
| NLRP1 | Inflammasome component | Decreased | nih.gov |
| GLRX2, TXNRD1 | Antioxidant defense | Increased | nih.gov |
| DHCR24 | Cholesterol synthesis | Decreased | nih.gov |
Phthalate metabolites can also directly or indirectly affect the activity of various enzymes, leading to downstream metabolic consequences.
Inhibition of Sulfotransferases (SULTs): Computational studies suggest that metabolites of Di-isononyl phthalate (DiNP), which are structurally similar to those of DiDP, can inhibit the activity of SULTs. nih.gov These enzymes are crucial for the detoxification and elimination of numerous compounds, including hormones. Inhibition of SULTs could therefore disrupt endocrine homeostasis.
Impact on Glucuronosyltransferase: Studies on MEHP have shown that it can competitively inhibit the glucuronidation of bilirubin (B190676) by the enzyme UDP-glucuronyltransferase. nih.gov This highlights the potential for phthalate metabolites to interfere with key detoxification pathways.
Induction of Oxidative Stress Enzymes: Exposure to MEHP has been shown to increase the production of reactive oxygen species (ROS) and induce the expression of antioxidant enzymes, indicating a cellular response to oxidative stress. nih.gov
Methodological Approaches for Studying Cellular Uptake and Efflux Dynamics of Monohydroxy Isodecyl Phthalate
Studying the dynamics of how a compound like MHiDP enters and exits cells is crucial for understanding its bioavailability and potential for toxicity. The use of a deuterated standard like Monohydroxy Isodecyl Phthalate-d4 is central to these investigations.
The typical workflow involves:
Exposure of in vitro models: Cells or spheroids are incubated with the non-labeled MHiDP for various time points.
Sample Preparation: At each time point, the cells and the surrounding culture medium are collected separately. A known amount of this compound is added to each sample as an internal standard. This process, known as isotope dilution, is critical for correcting for any loss of the analyte during sample processing and analysis.
Extraction: The phthalate metabolites are extracted from the cell lysate and the medium, often using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govmdpi.com
Analysis by Mass Spectrometry: The extracts are then analyzed using highly sensitive analytical instrumentation, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govoiv.int
The chromatography step separates MHiDP from other molecules in the extract.
The mass spectrometer detects and quantifies both the non-labeled MHiDP and the deuterated MHiDP-d4 standard based on their unique mass-to-charge ratios.
Data Analysis: By comparing the signal of MHiDP to that of the MHiDP-d4 standard, a precise concentration of MHiDP inside the cells and in the medium can be determined at each time point. This allows for the calculation of uptake and efflux rates.
This methodological approach provides precise and accurate data on the kinetics of MHiDP at the cellular level, which is fundamental for assessing its potential for biological interaction and disruption.
Research Applications and Methodological Innovations for Monohydroxy Isodecyl Phthalate D4
Integral Role of Deuterated Analogues in Internal Standard Quantification
In analytical chemistry, particularly for the quantification of trace-level compounds in complex biological matrices like urine or plasma, an internal standard is crucial for achieving accuracy and precision. Deuterated analogues, such as MHIDP-d4, are considered the gold standard for this purpose, primarily when used with isotope dilution mass spectrometry. nih.gov
The fundamental principle is that a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process. Because the deuterated standard is chemically almost identical to the native (non-deuterated) analyte, it experiences the same losses during sample extraction, cleanup, and derivatization. It also exhibits nearly identical behavior during chromatographic separation. nih.gov However, due to its higher mass, the mass spectrometer can distinguish it from the native analyte. nih.gov By measuring the ratio of the native analyte to the deuterated internal standard, analysts can accurately calculate the initial concentration of the analyte, effectively correcting for procedural variations and matrix-induced signal suppression or enhancement. nih.gov This approach is fundamental in large-scale human biomonitoring studies where precise measurement of phthalate (B1215562) metabolites is necessary. nih.gov
| Advantage | Description |
| Co-elution | The deuterated standard elutes at virtually the same retention time as the native analyte in chromatography, ensuring that matrix effects are identical for both compounds. |
| Correction for Matrix Effects | Compensates for signal suppression or enhancement caused by other components in the sample matrix (e.g., urine, plasma), a common issue in LC-MS/MS analysis. nih.gov |
| Correction for Analyte Loss | Accounts for any loss of the target analyte during sample preparation steps, including extraction and purification. nih.gov |
| High Precision & Accuracy | The use of a stable isotope-labeled internal standard significantly improves the reproducibility and trueness of quantitative results. environment.si |
Development and Characterization of Reference Materials for Monohydroxy Isodecyl Phthalate Analysis
The reliability of any quantitative analysis depends on the quality of the reference materials used for calibration and quality control. For the analysis of MHIDP, both a certified reference standard of the native compound and its deuterated analogue, MHIDP-d4, are essential. The development and characterization of these materials are meticulous processes.
A reference material must be of high, well-documented purity and its concentration in solution must be accurately known. For a deuterated standard like MHIDP-d4, characterization also includes confirming the position of the deuterium (B1214612) labels and the degree of isotopic enrichment. These standards are used to create calibration curves against which unknown sample concentrations are measured. They are also used in spiking experiments to assess the trueness and recovery of an analytical method. environment.si The availability of certified reference materials is critical for method validation and for ensuring that data generated by different laboratories are comparable, which is vital for regulatory monitoring and large-scale epidemiological studies. environment.si
Advancements in High-Throughput Screening Methodologies for Phthalate Metabolite Detection
The need to analyze large numbers of samples in human biomonitoring and toxicological studies has driven significant advancements in high-throughput screening (HTS) methodologies for phthalate metabolites. nih.gov These advancements focus on increasing speed, sensitivity, and efficiency while reducing sample volume and cost. nih.gov
Key technological innovations include the automation of sample preparation using robotic liquid handlers, which minimizes human error and increases throughput. youtube.com In terms of analysis, the development of ultra-high-performance liquid chromatography (UPLC) has drastically reduced chromatographic run times from tens of minutes to just a few minutes per sample. environment.si
In mass spectrometry, the use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and selectivity for quantifying target metabolites in complex matrices. nih.govenvironment.si More advanced techniques, such as MRM3 and Differential Mobility Spectrometry (DMS), have been developed to further enhance selectivity and separate isomeric compounds that are otherwise difficult to distinguish. sciex.com These HTS approaches, combining automated sample processing with fast and selective analytical techniques, are indispensable for modern exposure science. nih.govnih.gov
| Technology | Contribution to High-Throughput Screening |
| Automated Liquid Handling | Enables rapid, parallel processing of samples in multiwell plate formats, increasing throughput and reproducibility. youtube.com |
| UPLC/UHPLC | Utilizes smaller column particles to achieve faster separations and shorter analytical run times compared to traditional HPLC. environment.si |
| Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and selectivity for quantifying specific metabolites in complex biological samples using modes like MRM. nih.govsciex.com |
| High-Resolution Mass Spectrometry (HRMS) | Allows for the identification of known and unknown metabolites without pre-selecting parent compounds, useful in discovery-based metabolomics. nih.govresearchgate.net |
| Advanced Data Processing Software | Manages the large volumes of data generated and automates quantification and quality control checks. youtube.com |
Scientific Frameworks and Future Research Avenues for Monohydroxy Isodecyl Phthalate
Methodological Enhancements in Exposure Assessment and Biomonitoring Techniques
The assessment of human exposure to Di-isodecyl phthalate (B1215562) (DiDP) has evolved significantly with the advancement of biomonitoring techniques. Initially, exposure assessment was challenging due to the lack of adequate biomarkers. epa.gov The focus has since shifted from the parent compound to its metabolites, which are more reliable indicators of exposure.
A critical enhancement has been the identification of specific oxidative metabolites as superior biomarkers to the hydrolytic monoester, monoisodecyl phthalate (MiDP). nih.gov In studies conducted on rats and humans, MiDP is often detected as a minor metabolite or not at all in urine samples. epa.govnih.govresearchgate.net In contrast, oxidative metabolites, including Monohydroxy Isodecyl Phthalate (MHiDP), mono(oxo-isodecyl) phthalate (MOiDP), and mono(carboxy-isononyl) phthalate (MCiNP), are found in higher concentrations and with greater frequency. epa.govnih.govnih.gov For instance, in a study of 129 adult volunteers, MHiDP, MOiDP, and MCiNP were detected in 96%, 85%, and 98% of samples, respectively, while MiDP was not detected in any. epa.govnih.gov This suggests that exposure to DiDP would likely be underestimated if only the primary metabolite were measured. nih.gov
The analytical methods for detecting these metabolites have also seen significant progress. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and robust method for quantifying phthalate metabolites in human urine. nih.govnih.govepa.gov Techniques such as solid-phase extraction are employed for sample preparation to isolate the analytes from the complex urine matrix. nih.govmdpi.com The development of ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometer (UHPLC-ESI-MS/MS) methods allows for the simultaneous quantification of DiDP and its major metabolites, including MHiDP. nih.gov
The use of isotopically labeled internal standards, such as Monohydroxy Isodecyl Phthalate-d4, is crucial for accurate quantification in these analytical methods. lgcstandards.com These standards, which have a similar chemical structure to the analyte but a different mass, help to correct for variations during sample preparation and analysis, thereby improving the precision and accuracy of the results.
Table 1: Analytical Methods for Phthalate Metabolite Biomonitoring
| Technique | Matrix | Target Analytes | Key Advantages |
|---|---|---|---|
| HPLC-MS/MS | Urine | MHiDP, MOiDP, MCiNP | High sensitivity and specificity for detecting oxidative metabolites. nih.govepa.gov |
| UHPLC-ESI-MS/MS | Plasma, Urine, Feces, Tissues | DiDP, MiDP, MHiDP, MOiDP, MCiNP | Allows for simultaneous quantification of the parent compound and its major metabolites. nih.gov |
| Gas Chromatography (GC-MS) | Various Environmental Samples | Parent Phthalates (PAEs) | Good for volatile and thermostable compounds; offers high resolution and sensitivity. mdpi.com |
| Solid-Phase Extraction (SPE) | Urine, Water | Phthalate Metabolites | Effective pre-treatment/pre-concentration step to clean samples and minimize interferents. nih.govmdpi.com |
Development of Integrative Approaches for Understanding Phthalate Metabolite Dynamics in Complex Environmental and Biological Systems
Understanding the full impact of phthalate exposure requires moving beyond simple biomonitoring to more integrative approaches that consider the complex dynamics of these compounds in biological and environmental systems. This involves combining exposure models, pharmacokinetic data, and metabolomics to create a more holistic picture.
Integrative modeling frameworks have been developed to connect phthalate concentrations in consumer products to population-scale risks. nih.govvt.edu These frameworks consist of a probabilistic exposure model, which estimates multi-route exposures based on product use and human activities, and a pharmacokinetic model, which simulates the absorption, distribution, metabolism, and excretion of the compounds in the body. nih.govvt.edu By linking external exposure to internal dosimetry, these models provide a powerful tool for risk assessment. nih.gov
Toxicokinetic studies are fundamental to these integrative approaches. Research in rat models has detailed the metabolic pathway of DiDP, showing it is rapidly and extensively metabolized to its hydrolytic monoester (MiDP) and subsequently to oxidative metabolites like MHiDP, MCiNP, and MOiDP. nih.gov These studies confirm that MCiNP is a major urinary metabolite, making it a potentially useful biomarker for DiDP exposure. nih.gov The significant quantification of conjugated forms of DiDP metabolites in plasma, urine, and feces highlights the complex metabolic processes involved. nih.gov
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a novel approach to understanding the biological response to phthalate exposure. nih.gov By examining the global metabolic profile, researchers can identify pathways affected by phthalates, such as lipid biogenesis and inflammation. nih.gov This provides new insights into the mechanisms of action and helps to identify novel biomarkers of effect, moving beyond just biomarkers of exposure. nih.gov
Furthermore, it is increasingly recognized that humans are exposed to mixtures of phthalates, not just single compounds. nih.govnih.gov Research shows that environmentally relevant mixtures of phthalates and their metabolites can have different effects on biological systems, such as the ovary, than the parent compounds alone. nih.govnih.gov This underscores the importance of studying phthalate mixtures to better reflect real-world exposure scenarios and understand their combined effects.
Table 2: Key Metabolites of Di-isodecyl Phthalate (DiDP)
| Metabolite Name | Abbreviation | Role in Biomonitoring |
|---|---|---|
| Monoisodecyl Phthalate | MiDP | Primary hydrolytic metabolite; considered a poor biomarker due to low urinary excretion. nih.govresearchgate.net |
| Monohydroxy Isodecyl Phthalate | MHiDP | Secondary oxidative metabolite; a more reliable and frequently detected biomarker than MiDP. epa.govnih.gov |
| Mono-oxo-isodecyl Phthalate | MOiDP | Secondary oxidative metabolite; a reliable biomarker for DiDP exposure. epa.govnih.govnih.gov |
| Mono(carboxy-isononyl) Phthalate | MCiNP | Secondary oxidative metabolite; often the most abundant urinary metabolite, making it a key biomarker. researchgate.netnih.gov |
Addressing Isomeric Complexities and Characterization Challenges in Monohydroxy Isodecyl Phthalate Research
A significant challenge in the study of MHiDP and its parent compound, DiDP, is their isomeric complexity. Commercial DiDP is not a single chemical but a complex mixture of branched isomers, primarily with C10 alkyl chains. nih.govtoxstrategies.com The exact composition of this mixture can vary depending on the manufacturing process and the blend of alcohols used in synthesis. researchgate.net
This isomeric complexity is passed down to the metabolites. Consequently, MHiDP is not a single entity but a collection of numerous structurally similar isomers. epa.govnih.gov This presents a major analytical challenge, as these isomers are difficult to separate and identify using standard techniques. biocompare.com During analysis by HPLC, metabolites like MHiDP, MOiDP, and MCiNP often appear as clusters of multiple, poorly resolved peaks rather than a single sharp peak. epa.govnih.gov This complicates accurate quantification and characterization.
Traditional liquid chromatography-mass spectrometry (LC-MS) methods may lack the necessary resolution to fully separate all crucial isomers. biocompare.com The challenge lies in distinguishing between compounds that have the exact same atomic composition and mass but differ only in their structural arrangement. biocompare.com
Addressing this challenge requires advanced analytical strategies. While the unequivocal identification of specific isomers ideally relies on authentic, pure analytical standards, these are often commercially unavailable for the many isomers of DiDP metabolites. nih.gov Researchers have had to use semi-quantitative methods, for example, by using the standards of corresponding metabolites from other phthalates like di(2-ethylhexyl) phthalate (DEHP) as a reference. nih.gov Further research is focused on identifying and characterizing the major isomers within these complex mixtures to develop more suitable analytical standards for biomonitoring. researchgate.net The development of advanced separation techniques with higher resolution is critical to overcoming the "isomer problem" and enabling more precise research into the specific biological activities of individual MHiDP isomers. biocompare.com
Table 3: Isomeric Complexity Challenges in MHiDP Analysis
| Challenge | Analytical Approach / Observation |
|---|---|
| Complex Isomeric Mixture | The parent compound DiDP is a mixture of branched C9-C11 isomers, mainly C10. nih.govtoxstrategies.com |
| Chromatographic Co-elution | Metabolites like MHiDP elute as clusters of multiple, poorly resolved peaks in HPLC. epa.govnih.gov |
| Lack of Standards | Authentic analytical standards for many individual MHiDP isomers are not available. nih.gov |
| Quantification | Semi-quantitative estimation is often performed using standards of other phthalate metabolites. nih.gov |
| Identification | Requires advanced separation techniques and characterization to resolve individual isomers. researchgate.netbiocompare.com |
Identification and Prioritization of Novel Research Gaps for this compound and Related Compounds
Despite progress in understanding exposure to DiDP through its metabolites, several research gaps remain for MHiDP, its deuterated analogue MHiDP-d4, and related compounds. Prioritizing these areas is essential for refining risk assessments and fully understanding the biological implications of exposure.
A primary research gap is the continued need for the development and availability of certified analytical standards for all major isomers of DiDP metabolites, including MHiDP. While deuterated standards like this compound are invaluable for general quantification, lgcstandards.com a full suite of isomer-specific standards (both labeled and unlabeled) is necessary to resolve the isomeric complexities discussed previously. This would enable researchers to move from semi-quantitative estimates to precise quantification of individual isomers, which may have different toxicokinetic profiles and biological activities.
Further research is needed to fully elucidate the toxicokinetics of specific MHiDP isomers. researchgate.net While general metabolic pathways have been identified, understanding how individual isomers are absorbed, distributed, metabolized, and excreted is crucial. This includes investigating potential differences in metabolism between sexes and across different life stages, such as during pregnancy and development.
Another key area is to expand the use of integrative approaches. This includes linking specific MHiDP isomer profiles in human biomonitoring studies with data from metabolomics, proteomics, and transcriptomics. Such studies could identify specific molecular pathways disrupted by exposure and potentially link them to adverse health outcomes, thereby establishing more definitive relationships between exposure and effect.
Finally, the effects of long-term, low-dose exposure to environmentally relevant mixtures containing DiDP need more investigation. nih.gov Most toxicological studies use single compounds at higher doses. Research on mixtures is critical for understanding real-world human exposure scenarios and identifying potential synergistic or antagonistic effects between different phthalates and other environmental chemicals. nih.govnih.gov
Table 4: Prioritized Research Gaps for MHiDP and Related Compounds
| Research Gap | Justification | Future Direction |
|---|---|---|
| Lack of Isomer-Specific Standards | The isomeric complexity of DiDP and its metabolites hinders precise quantification and characterization. nih.govbiocompare.com | Synthesize and certify analytical standards for major isomers of MHiDP, MOiDP, and MCiNP, including deuterated analogues. |
| Isomer-Specific Toxicokinetics | Individual isomers may have different metabolic fates and biological activities, which are currently poorly understood. researchgate.net | Conduct toxicokinetic studies to compare the absorption, distribution, metabolism, and excretion of different MHiDP isomers. |
| Mechanisms of Action | The specific molecular pathways disrupted by DiDP metabolite exposure are not fully known. toxstrategies.com | Utilize 'omics' technologies (metabolomics, proteomics) in conjunction with biomonitoring to identify mechanistic pathways. nih.gov |
| Effects of Chemical Mixtures | Human exposure occurs to mixtures of phthalates, not single compounds, and mixture effects can differ. nih.govnih.gov | Design long-term, low-dose studies using environmentally relevant phthalate mixtures to assess combined effects. |
Q & A
Basic: What analytical methodologies are recommended for quantifying Monohydroxy Isodecyl Phthalate-d4 in biological matrices?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use deuterium-labeled internal standards (e.g., Monoisopropyl Phthalate-d4) to correct for matrix effects. Optimize ionization parameters (e.g., ESI in negative mode) and employ a C18 column with gradient elution (water:acetonitrile, 0.1% formic acid) for separation .
- Nuclear Magnetic Resonance (NMR): Leverage the distinct chemical shifts of deuterated hydrogens (e.g., 7.2–7.5 ppm for aromatic protons) to confirm structural integrity. Ensure deuterium enrichment >95% to avoid signal overlap .
Basic: How is this compound synthesized, and what are critical purity considerations?
Answer:
- Synthesis: React isodecyl alcohol with deuterated phthalic anhydride under acidic catalysis (e.g., H₂SO₄). Purify via fractional distillation or preparative HPLC to remove non-deuterated byproducts .
- Purity Validation: Confirm isotopic purity (>95%) using high-resolution MS and assess residual solvents (e.g., dichloromethane) via GC-FID. Store at +4°C under inert atmosphere to prevent degradation .
Advanced: What experimental strategies resolve contradictions in metabolic pathway data for deuterated phthalates?
Answer:
- Isotope Tracing: Co-administer this compound with non-deuterated analogs in in vitro hepatocyte models. Use LC-HRMS to differentiate between endogenous and exogenous metabolites .
- Enzyme Inhibition Studies: Apply esterase inhibitors (e.g., paraoxon) to identify hydrolysis-dependent vs. oxidation-dependent pathways. Validate findings with knockout cell lines (e.g., CYP450-deficient models) .
Advanced: How does deuterium labeling influence the compound’s toxicological profile compared to non-deuterated analogs?
Answer:
- Kinetic Isotope Effect (KIE): Deuterium slows metabolic hydrolysis, prolonging systemic exposure. Quantify using in vitro microsomal assays (e.g., rat liver S9 fractions) and compare half-lives .
- Oxidative Stress Assays: Measure ROS production (e.g., DCFH-DA fluorescence) in human cell lines (e.g., HepG2). Correlate with DNA damage via comet assays or γ-H2AX staining .
Advanced: What are the challenges in standardizing this compound for cross-laboratory studies?
Answer:
- Reference Material Heterogeneity: Source-certified standards (e.g., >98% purity by HPLC) and validate lot-to-lot consistency via interlaboratory round-robin testing .
- Chromatographic Variability: Harmonize LC conditions (e.g., column temperature, pH) using EPA or OECD guidelines. Report retention time indices relative to internal standards .
Basic: What are the key physicochemical properties affecting experimental design with this compound?
Answer:
- Solubility: Use DMSO for stock solutions (≤10 mM) to avoid precipitation in aqueous buffers. Confirm stability via UV-Vis spectroscopy (λmax ~254 nm) .
- LogP: Estimate via shake-flask method (expected ~5.2) to predict membrane permeability in cellular uptake studies .
Advanced: How can researchers mitigate interference from matrix effects in environmental samples?
Answer:
- Solid-Phase Extraction (SPE): Use mixed-mode cartridges (e.g., Oasis HLB) for phthalate isolation. Elute with methanol:acetone (8:2) and quantify recovery rates (target >85%) .
- Matrix-Matched Calibration: Prepare standards in blank matrix (e.g., synthetic urine or soil extracts) to correct for ion suppression/enhancement in MS detection .
Advanced: What computational tools predict interactions between this compound and biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
